Cetocycline hydrochloride
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Overview
Description
Cetocycline hydrochloride is a member of the tetracycline class of antibiotics, known for its broad-spectrum antibacterial activity. It is a semi-synthetic derivative of tetracycline, designed to overcome resistance mechanisms and improve pharmacokinetic properties. This compound is used to treat various bacterial infections by inhibiting protein synthesis in bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cetocycline hydrochloride typically involves the modification of the tetracycline core structure. The process begins with the fermentation of Streptomyces bacteria to produce tetracycline. This is followed by chemical modifications to introduce specific functional groups that enhance its antibacterial activity and stability. Common reagents used in the synthesis include acetic anhydride, hydrochloric acid, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce the tetracycline precursor. This is followed by chemical synthesis steps to modify the tetracycline structure. The production process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Cetocycline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, which may affect the compound’s stability and efficacy.
Reduction: Reduction reactions can modify the functional groups on the tetracycline core, potentially altering its antibacterial properties.
Substitution: Substitution reactions involve replacing specific functional groups with others to enhance the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include modified tetracycline derivatives with enhanced antibacterial activity and stability. These derivatives are further purified and tested for their efficacy against various bacterial strains.
Scientific Research Applications
Cetocycline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of tetracyclines and their derivatives.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential to treat various bacterial infections, including those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibiotics and antibacterial agents.
Mechanism of Action
Cetocycline hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibits the addition of new amino acids to the growing peptide chain, effectively stopping bacterial protein synthesis. The molecular targets include the bacterial ribosome and associated protein synthesis machinery.
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the tetracycline class include:
- Tetracycline
- Doxycycline
- Minocycline
- Tigecycline
Uniqueness
Cetocycline hydrochloride is unique due to its enhanced stability and activity against resistant bacterial strains. Unlike some older tetracyclines, it is less susceptible to degradation and has improved pharmacokinetic properties, making it a valuable option for treating infections caused by resistant bacteria.
Properties
CAS No. |
53274-41-2 |
---|---|
Molecular Formula |
C22H22ClNO7 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione;hydrochloride |
InChI |
InChI=1S/C22H21NO7.ClH/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25;/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3;1H/t12-,16+,22+;/m0./s1 |
InChI Key |
PPJJEMJYGGEVPV-JKPGXYSKSA-N |
Isomeric SMILES |
CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
Canonical SMILES |
CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
Origin of Product |
United States |
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